molecular formula C12H8ClNO3 B1422167 5-(4-Chlorophenyl)-6-hydroxynicotinic acid CAS No. 1262010-75-2

5-(4-Chlorophenyl)-6-hydroxynicotinic acid

Cat. No.: B1422167
CAS No.: 1262010-75-2
M. Wt: 249.65 g/mol
InChI Key: ANDWTEUTDIJBOP-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-6-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a chlorophenyl group attached to the nicotinic acid structure, which includes a hydroxyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-6-hydroxynicotinic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-chlorobenzaldehyde.

    Condensation Reaction: 4-chlorobenzaldehyde undergoes a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form 4-chlorocinnamic acid.

    Cyclization: The 4-chlorocinnamic acid is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to form 5-(4-chlorophenyl)-6-hydroxy-2-pyridone.

    Oxidation: The final step involves the oxidation of 5-(4-chlorophenyl)-6-hydroxy-2-pyridone to this compound using an oxidizing agent like potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-6-hydroxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 5-(4-chlorophenyl)-6-oxo-nicotinic acid.

    Reduction: Formation of 5-(4-chlorophenyl)-6-hydroxy-2-pyridone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Chlorophenyl)-6-hydroxynicotinic acid has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biological assays to study its effects on cellular pathways and gene expression.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

    Industry: The compound is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. It also interacts with DNA and RNA, affecting gene expression and cellular proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-2-hydroxynicotinic acid
  • 5-(4-Chlorophenyl)-3-hydroxynicotinic acid
  • 5-(4-Chlorophenyl)-4-hydroxynicotinic acid

Uniqueness

5-(4-Chlorophenyl)-6-hydroxynicotinic acid is unique due to the specific position of the hydroxyl group, which influences its chemical reactivity and biological activity. The presence of the chlorophenyl group also enhances its lipophilicity, making it more effective in crossing cellular membranes and interacting with intracellular targets.

Properties

IUPAC Name

5-(4-chlorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-9-3-1-7(2-4-9)10-5-8(12(16)17)6-14-11(10)15/h1-6H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDWTEUTDIJBOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CNC2=O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687309
Record name 5-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-75-2
Record name 5-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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